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Gadolinium(3+);trichloride

Cat. No.: B8813836
M. Wt: 263.6 g/mol
InChI Key: MEANOSLIBWSCIT-UHFFFAOYSA-K
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Description

Significance within Rare Earth Halide Chemistry and Inorganic Systems

Gadolinium(3+);trichloride (B1173362) holds a notable position within the chemistry of rare earth halides and broader inorganic systems. The lanthanide series, to which gadolinium belongs, is characterized by a gradual decrease in ionic radius with increasing atomic number, a phenomenon known as the lanthanide contraction. mdpi.comwikipedia.org This contraction influences the structural and chemical properties across the series.

GdCl₃ crystallizes in a hexagonal, UCl₃-type structure, a common motif for the trichlorides of the earlier, larger lanthanide ions (La, Ce, Pr, Nd, Pm, Sm, and Eu). wikipedia.org This structure features a 9-coordinate metal center in a tricapped trigonal prismatic geometry. wikipedia.org In contrast, the trichlorides of the smaller, later lanthanides adopt a different crystal structure. wikipedia.org The hexahydrate form, GdCl₃·6H₂O, is also commonly encountered and features an 8-coordinate gadolinium ion. wikipedia.org

The chemistry of gadolinium(3+);trichloride is largely defined by the Gd³⁺ ion. wikipedia.org In most of its compounds, gadolinium exhibits a +3 oxidation state. wikipedia.org As a strong Lewis acid, GdCl₃ is a precursor for the synthesis of other gadolinium compounds and materials. stanfordmaterials.comsigmaaldrich.com It can be used to prepare gadolinium metal nanoparticles and to dope (B7801613) other materials, thereby enhancing their optical and magnetic properties for use in electronic devices and phosphors. sigmaaldrich.com The chloride ions in GdCl₃ can participate in various reactions, and the compound can form coordination complexes with a variety of ligands. cymitquimica.comamericanelements.com

Historical Context of Lanthanide Spectroscopic and Structural Investigations

The study of lanthanides, including gadolinium, has a rich history intertwined with the development of advanced spectroscopic and structural analysis techniques. The term "lanthanide" itself, derived from the Greek "lanthanein" meaning "to lie hidden," reflects the initial difficulty in separating these chemically similar elements. wikipedia.org

Early structural investigations of rare earth compounds, including halides, were foundational in understanding the consequences of the lanthanide contraction. mdpi.com Structural studies of rare earth trifluorides, for instance, have been ongoing since the 1920s, revealing how subtle changes in ionic size dictate crystal structure. mdpi.com The investigation of lanthanide bis-hydroxychlorides, Ln(OH)₂Cl, has also provided insights into the structural trends across the series, with these compounds serving as analogs for actinide structures relevant to nuclear fuel storage. researchgate.net

Spectroscopy has been an indispensable tool in elucidating the electronic structure and coordination chemistry of lanthanide ions. magnascientiapub.com Luminescent lanthanide ions like Eu³⁺ and Tb³⁺ have long been used as spectroscopic probes to study metal ion binding sites. nih.gov The unique paramagnetic properties of the Gd³⁺ ion, stemming from its seven unpaired f-electrons, have made it a key component in the development of contrast agents for Magnetic Resonance Imaging (MRI). wikipedia.orglibretexts.org Spectroscopic techniques are crucial for characterizing the coordination environment of Gd³⁺ in these complexes. wikipedia.org Furthermore, time-resolved emission spectroscopy has proven valuable for studying the solution chemistry of lanthanides and actinides. researchgate.net The ongoing development of sophisticated spectroscopic and chromatographic methods continues to advance our understanding of lanthanide chemistry. magnascientiapub.com

Detailed Research Findings

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula GdCl₃
Molar Mass 263.61 g/mol
Appearance White, hygroscopic crystals
Density 4.52 g/cm³
Melting Point 609 °C (1,128 °F; 882 K)
Boiling Point 1,580 °C (2,880 °F; 1,850 K)
Solubility in Water 94.65 g/100mL (25°C)
Crystal Structure Hexagonal, hP8
Space Group P6₃/m, No. 176
Magnetic Susceptibility (χ) +27,930·10⁻⁶ cm³/mol

Data sourced from multiple references. wikipedia.orgchemicalbook.comwebelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Gd B8813836 Gadolinium(3+);trichloride

Properties

Molecular Formula

Cl3Gd

Molecular Weight

263.6 g/mol

IUPAC Name

gadolinium(3+);trichloride

InChI

InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3

InChI Key

MEANOSLIBWSCIT-UHFFFAOYSA-K

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Gd+3]

Origin of Product

United States

Methodologies for the Synthesis of Gadolinium 3+ ;trichloride and Its Derivatives

Anhydrous Gadolinium(3+);trichloride (B1173362) Synthesis Pathways

The production of anhydrous GdCl₃ is essential for applications requiring moisture-free conditions. Two primary methods have been established for its synthesis.

Ammonium (B1175870) Chloride Route from Gadolinium Oxide or Hydrated Precursors

The ammonium chloride route is a widely used and cost-effective method for preparing anhydrous GdCl₃. wikipedia.org This process involves two main steps. Initially, an intermediate ammonium salt, (NH₄)₂[GdCl₅], is synthesized. This can be achieved from several starting materials, including gadolinium oxide (Gd₂O₃), hydrated gadolinium chloride (GdCl₃·6H₂O), or gadolinium metal. wikipedia.org

The reaction with gadolinium oxide is typically carried out at 230°C: 10 NH₄Cl + Gd₂O₃ → 2 (NH₄)₂[GdCl₅] + 6 NH₃ + 3 H₂O wikipedia.org

Alternatively, hydrated gadolinium chloride can be used: 4 NH₄Cl + 2 GdCl₃∙6H₂O → 2 (NH₄)₂[GdCl₅] + 12 H₂O wikipedia.org

The second step involves the thermal decomposition of the pentachloride intermediate at approximately 300°C to yield the anhydrous gadolinium chloride: (NH₄)₂[GdCl₅] → GdCl₃ + 2 NH₄Cl wikipedia.org

This pyrolysis reaction proceeds through an intermediate, NH₄[Gd₂Cl₇]. wikipedia.org

Direct Halogenation of Gadolinium Metal using Hydrogen Chloride Stream

A more direct, albeit higher temperature, method involves the reaction of solid gadolinium metal with a flowing stream of hydrogen chloride (HCl) gas at 600°C. wikipedia.org

The reaction is as follows: Gd + 3 HCl → GdCl₃ + 3/2 H₂ wikipedia.org

This method provides a direct synthesis route but requires careful handling of corrosive HCl gas at elevated temperatures. wikipedia.org

Evaluation of Primary Methods for Rare Earth Halide Preparation

The selection of a synthesis method for rare earth halides like GdCl₃ depends on factors such as cost, desired purity, and scale of production. The ammonium chloride route is often favored due to its lower cost and popularity. wikipedia.org Other methods for preparing rare-earth chlorides include reacting the oxide with thionyl chloride or carbon tetrachloride, and direct chlorination of rare-earth carbides or oxide-carbon mixtures. oregonstate.edu However, achieving high-purity metal from these chlorides requires the salt to be free of unreacted oxide or oxychloride compounds. oregonstate.edu

Table 1: Comparison of Anhydrous GdCl₃ Synthesis Methods

Method Starting Material(s) Reaction Temperature Key Advantage Limitation
Ammonium Chloride Route Gd₂O₃, GdCl₃·6H₂O, or Gd metal 230-300°C Cost-effective, high yield wikipedia.org Multi-step process
Direct Halogenation Gd metal, HCl gas 600°C Direct synthesis wikipedia.org Requires anhydrous conditions and corrosive reagents

Hydrated Gadolinium(3+);trichloride Preparation Routes

Hydrated this compound, specifically the hexahydrate (GdCl₃·6H₂O), is a common and stable form of the compound. wikipedia.org It is typically prepared by dissolving gadolinium(III) oxide in concentrated hydrochloric acid, followed by evaporation of the solution. wikipedia.org

The reaction is: Gd₂O₃ + 6 HCl + 9 H₂O → 2 GdCl₃·6H₂O

This hydrated form is a crystalline solid and serves as an excellent water-soluble source of gadolinium for various applications. americanelements.com It is important to note that the hexahydrate is hygroscopic and should be stored in a desiccator.

Advanced Synthetic Strategies for Gadolinium(III) Coordination Complexes

This compound, particularly its hydrated form, is a crucial starting material for the synthesis of gadolinium(III) coordination complexes. wikipedia.org These complexes are of significant interest due to the unique properties of the Gd³⁺ ion, which possesses the maximum number of unpaired electrons, making it highly paramagnetic. wikipedia.org

Chelate Precursor Synthesis and Metal-Ligand Complexation

To be used in biomedical applications like MRI, the potentially toxic "free" gadolinium(III) ions must be bound to chelating agents. wikipedia.org Simple ligands are often insufficient as they may not remain bound to the Gd³⁺ ion in solution. Therefore, ligands with higher coordination numbers are required. wikipedia.org

The synthesis of these complexes involves the preparation of bifunctional chelators, which are then reacted with a gadolinium source, often GdCl₃·6H₂O. researchgate.netacs.org These chelators are typically polyaminocarboxylate ligands such as diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). nih.govrsc.org

The synthesis of a DTPA-based ligand, for example, can involve reacting DTPA bisanhydride with an amine precursor. researchgate.net This reaction can yield a mixture of products that may require careful separation. researchgate.net Once the desired ligand is synthesized and purified, it is complexed with Gd³⁺. For instance, the reaction of a ligand with GdCl₃·6H₂O in a suitable solvent like methanol, often with the addition of a base like sodium hydroxide, yields the final gadolinium complex. rsc.org

The goal is to create a stable complex where the ligand's multiple donor atoms (nitrogens and oxygens from carboxylate groups) coordinate to the gadolinium ion, leaving one or more coordination sites available for water molecules to interact with. nih.govnih.gov This interaction is key to the function of these complexes as MRI contrast agents. nih.gov

Polymerization Techniques for Macromolecular Gadolinium(III) Systems (e.g., RAFT Polymerization)

Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. nih.govrsc.org This technique is particularly suitable for creating macromolecular systems containing gadolinium(III) because it is compatible with a wide range of monomers, solvents, and experimental conditions, including the polymerization of charged monomers like gadolinium complexes. nih.govrsc.orgresearchgate.net

The general strategy involves the initial synthesis of a gadolinium(III) complex that has been functionalized with a polymerizable group, such as a methacrylamide (B166291) or methacrylate (B99206). rsc.orgnih.gov These functionalized complexes can then act as either monomers for linear chain growth or as crosslinkers to form more complex structures like hyperbranched polymers or gels. nih.govresearcher.life

Research has demonstrated the successful synthesis of various macromolecular gadolinium(III) contrast agents using RAFT polymerization. rsc.org In one approach, four different gadolinium(III) complexes containing one or two polymerizable methacrylamide groups were synthesized. rsc.org These were then copolymerized using RAFT to produce water-soluble polymers with linear and hyperbranched architectures. rsc.org A key finding from this research was that the resulting macromolecular structures exhibited significantly enhanced relaxivity—a measure of their effectiveness as MRI contrast agents. Linear polymers showed a relaxivity up to 5 times higher than the clinically used Gd-DOTA, while hyperbranched polymers demonstrated an increase of up to 8 times. rsc.orgrsc.org This enhancement is attributed to the limited local motion of the gadolinium(III) chelate when incorporated into the large polymer structure. nih.govrsc.org

Table 1: Research Findings on RAFT Polymerization of Gd(III) Monomers

Polymer ArchitectureKey MonomersResulting Relaxivity (r₁)Key Finding
Linear PolymersNAM and Gd·L112.6–15.4 mM⁻¹ s⁻¹Up to 5-fold increase in relaxivity compared to Gd-DOTA. rsc.org
Hyperbranched PolymersNAM and Gd·L2 (crosslinker)Up to 22.8 mM⁻¹ s⁻¹Up to 8-fold increase in relaxivity due to limited local motion of the Gd(III) chelate. nih.gov
CopolymersO950 and DO3A-MAPeak of 4.35 mM⁻¹ s⁻¹ at 12% Gd contentDemonstrates a non-linear relationship between gadolinium content and relaxivity. nih.govrsc.org

Another strategy involves the direct RAFT copolymerization of a methacrylate-functionalized DO3A ligand with other monomers, such as poly(ethylene glycol) methyl ether methacrylate (O950). nih.gov This approach allows for precise control over the amount of gadolinium incorporated into the final polymer. nih.govrsc.org Studies using this method revealed a non-linear relationship between the gadolinium content and relaxivity, with an optimal loading of 12-30 mole percent Gd-DO3A monomer yielding the most significant MRI contrast enhancement. nih.govrsc.org This direct polymerization method is advantageous as it removes the need for additional post-polymerization conjugation and purification steps. nih.gov

The versatility of RAFT polymerization extends to the creation of double hydrophilic block copolymers (DHBCs). rsc.orgdoi.org In this application, a RAFT agent is used to first polymerize a block of a neutral, water-soluble monomer like oligo(ethylene glycol) methyl ether acrylate (B77674) (OEGA), followed by a second block of an ionizable monomer such as vinyl phosphonic acid. rsc.org These DHBCs can then self-assemble into hybrid polyionic complexes (HPICs) upon mixing with gadolinium ions. rsc.orgdoi.org

Multistep Synthesis of Organo-Gadolinium Compounds

The synthesis of organo-gadolinium compounds, which feature direct bonds or coordination between gadolinium and organic ligands, often requires carefully planned multistep reaction sequences. researchgate.net These methods are distinct from direct polymerization and allow for the creation of discrete molecular complexes with tailored properties. General synthetic routes include the reaction of gadolinium salts with ligands in solution, solid-state reactions, and hydrothermal synthesis. numberanalytics.com The synthesis of stable complexes is crucial, as the free Gd(III) ion is toxic and must be carefully chelated by organic ligands to be used safely. mdpi.com

A prominent example of a multistep synthesis is the preparation of gadolinium complexes attached to organosilicon scaffolds. mdpi.com This process involves several key stages:

Ligand Modification : An "aza-type Michael" reaction is used to alkylate a cyclen macrocycle on three of its amine centers. This reaction prepares the core chelating structure. mdpi.com

Functionalization : A fourth arm containing an alkene group is added to the cyclen derivative. This alkene provides a reactive handle for subsequent attachment. mdpi.com

Hydrosilylation : The alkene-functionalized cyclen derivative is attached to an organosilicon framework, such as a dimethylsilylbenzene derivative, via a hydrosilylation reaction. mdpi.com

Complexation : Finally, the gadolinium(III) ion is chelated by the multi-site ligand scaffold. mdpi.com

This multistep approach allows for the creation of large, multi-site complexes that can lead to a marked increase in relaxivity. mdpi.com

Another common multistep method involves the synthesis of gadolinium complexes with Schiff base ligands. A typical procedure requires preparing the ligand first, often from an aromatic aldehyde and an aromatic amine. researchgate.net The subsequent complexation with a gadolinium(III) salt, such as gadolinium(III) chloride, must be performed in dry solvents because the presence of water can protonate the ligand and drastically reduce the product yield. researchgate.net In some cases, a salt metathesis approach is used, where a strong base deprotonates the Schiff base ligand prior to the addition of the gadolinium salt, with the formation of an insoluble salt byproduct driving the reaction to completion. researchgate.net

Complex conjugates for specific applications are also assembled via multistep synthesis. For instance, a micelle-based gadolinium chelate was prepared through a sequence involving a polymer backbone. nih.gov

Polymer Modification : The starting polymer, Vitamin E TPGS, was first modified with succinic anhydride (B1165640) to introduce a free carboxylic acid functional group. nih.gov

Chelate Synthesis : Separately, a bifunctional chelator (L-NETA) was reacted with gadolinium oxide to form the stable L-NETA-Gd complex. nih.gov

Conjugation : The carboxylated TPGS polymer was then chemically joined to the L-NETA-Gd complex using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Table 2: Overview of Multistep Synthesis Methodologies for Organo-Gadolinium Compounds

Compound TypeKey Ligand/ScaffoldKey Synthetic StepsReference
Organosilicon ComplexesCyclen derivative on a silylbenzene scaffold1. Aza-type Michael reaction 2. Hydrosilylation 3. Gd(III) complexation mdpi.com
Schiff Base ComplexesLigand from aromatic aldehyde and amine1. Ligand synthesis 2. Deprotonation with base (optional) 3. Reaction with Gd(III) salt in dry solvent researchgate.net
Polymer-Chelate ConjugatesTPGS and L-NETA1. Polymer modification with succinic anhydride 2. Synthesis of L-NETA-Gd chelate 3. Conjugation via coupling agent nih.gov

Crystallographic and Structural Characterization of Gadolinium 3+ ;trichloride

Crystal Structure of Anhydrous Gadolinium(3+);trichloride (B1173362): UCl₃ Motif

Anhydrous gadolinium(3+);trichloride adopts the hexagonal uranium trichloride (UCl₃) crystal structure. wikipedia.orgresearchgate.net This structure is common to several other lanthanide trichlorides, particularly those of the earlier lanthanides such as lanthanum, cerium, praseodymium, neodymium, promethium, samarium, and europium. wikipedia.org The crystal system is hexagonal with the space group P6₃/m. wikipedia.org

Table 1: Crystallographic Data for Anhydrous this compound

Parameter Value
Crystal System Hexagonal
Space Group P6₃/m
Motif UCl₃
Pearson Symbol hP8

Source: wikipedia.org

Coordination Environment and Geometry of the Gadolinium(III) Center

In the UCl₃-type structure of anhydrous GdCl₃, the gadolinium(III) ion is nine-coordinate. wikipedia.org The coordination polyhedron can be described as a tricapped trigonal prism. wikipedia.org This high coordination number is characteristic of the larger lanthanide ions.

Comparative Analysis with Other Lanthanide Trichlorides and Structural Trends

The crystal structures of lanthanide trichlorides (LnCl₃) exhibit a trend across the lanthanide series, which is primarily attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. illinois.edu The earlier, larger lanthanides (La through Gd) typically adopt the 9-coordinate UCl₃ structure. wikipedia.orgwikipedia.org Terbium trichloride (TbCl₃) is unique in that it adopts the 8-coordinate PuBr₃ structure. wikipedia.org The later, smaller lanthanides (Dy through Lu) crystallize in the 6-coordinate aluminum trichloride (AlCl₃) or YCl₃ motif. wikipedia.orgwikipedia.org This transition to lower coordination numbers for the smaller, heavier lanthanides reflects the steric constraints imposed by the decreasing ionic size. illinois.edu

Table 2: Structural Trends in Anhydrous Lanthanide Trichlorides

Lanthanide Trichloride Structure Type Coordination Number
LaCl₃ - GdCl₃ UCl₃ 9
TbCl₃ PuBr₃ 8
DyCl₃ - LuCl₃ AlCl₃ / YCl₃ 6

Source: wikipedia.orgwikipedia.org

Structural Aspects of Hydrated this compound and Coordination Shells

The most commonly encountered hydrated form is this compound hexahydrate (GdCl₃·6H₂O). wikipedia.orgcymitquimica.com In the solid state, the structure of the hexahydrate consists of the complex cation [GdCl₂(H₂O)₆]⁺ and a chloride anion (Cl⁻). wikipedia.org The gadolinium ion is eight-coordinated, bonded to two chloride ions and six water molecules. wikipedia.org These coordination spheres are interconnected through hydrogen bonds. wikipedia.org

In aqueous solutions, the gadolinium(III) ion is hydrated, and the structure of its hydration shells has been a subject of extensive study. The coordination number of the hydrated Gd³⁺ ion has been reported to be between 8 and 9. aip.org The first coordination shell consists of water molecules directly bonded to the Gd³⁺ ion, while a second coordination shell contains water molecules that are not directly bonded but are structured by hydrogen bonding to the first shell. aip.orgresearchgate.net The dynamics of water exchange between these shells are crucial for applications such as magnetic resonance imaging (MRI). aip.orgdntb.gov.ua

Classification of Rare Earth Halide Structural Types

Rare earth halides exhibit a wide variety of structural types which can be broadly classified. idu.ac.id These classifications help in understanding the complex chemistry of these compounds. The categories include:

Simple halides: These are binary compounds with the general formula RX₂, RX₃, or RX₄, where R is a rare earth element and X is a halogen.

Complex halides: These involve complex anions, often formed with alkali metal halides, such as A[RX₄] or A₂[RX₅], where A is an alkali metal.

Binary, Ternary, and Quaternary halides: These terms refer to the number of different cations or anions in the compound. For example, a ternary halide contains three different elements.

Multinuclear complexes: These contain more than one rare earth metal center, which can be bridged by halide ions or other ligands. idu.ac.id

This classification provides a systematic framework for the vast and diverse structural chemistry of rare earth halides.

Advanced Spectroscopic Probes of Gadolinium 3+ ;trichloride Systems

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure around a central absorbing atom. For gadolinium systems, XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical information about the Gd³⁺ ion. osti.govosti.gov

The electronic structure of gadolinium is characterized by the electron configuration [Xe] 4f⁷ 5d¹ 6s². americanelements.com In its compounds, it almost exclusively adopts the +3 oxidation state, resulting in the Gd³⁺ ion with a stable, half-filled 4f shell ([Xe] 4f⁷) and an ⁸S₇/₂ ground state. osti.govnih.gov This configuration, with its zero orbital angular momentum (L=0), makes Gd³⁺ unique among the lanthanides. chalcogen.roarxiv.org

XANES spectroscopy at the Gd L₃-edge is particularly sensitive to the oxidation state and electronic configuration of the gadolinium ion. osti.govnsf.gov Studies on gadolinium trichloride (B1173362) and its hydrated forms confirm the trivalent state. Theoretical modeling, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), is often used in conjunction with experimental XAS to interpret the spectra and gain deeper insights into the electronic structure. osti.govaps.org Comparative studies of hydrated gadolinium trichloride (LnCl₃·nH₂O) and gadolinium oxychloride (GdOCl) show a blue shift in the L₃-edge XANES spectra for the hydrated trichloride, which is indicative of higher symmetry and structural stabilization compared to the oxychloride. osti.govosti.gov

EXAFS is an indispensable tool for determining the local coordination environment of Gd³⁺ ions in solution and in hydrated solids, providing details on the number of coordinating atoms, their bond distances, and their disorder. nih.govresearchgate.net In hydrated gadolinium trichloride (GdCl₃·6H₂O), the first coordination shell of the Gd³⁺ ion includes both water molecules and chloride ions. osti.gov A detailed EXAFS study on solid LnCl₃·6H₂O compounds, including the gadolinium analogue, has precisely characterized this first shell. osti.gov

The analysis revealed that the Gd³⁺ ion is coordinated by six oxygen atoms from water molecules and two chloride ions. osti.gov This structural information is critical for understanding the behavior of GdCl₃ in aqueous environments.

EXAFS-Derived Structural Parameters for the First Coordination Shell of Gd³⁺ in GdCl₃·6H₂O. osti.gov
Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Gd-O62.370.0069
Gd-Cl22.760.0075

The study of lanthanide ions in aqueous solution has led to the concept of the "gadolinium break," which describes a discontinuity in various physical and chemical properties, such as ionic radii, hydration enthalpies, and viscosities, that occurs around gadolinium in the lanthanide series. osti.govresearchgate.netresearchgate.net This phenomenon is often attributed to a change in the hydration number of the Ln³⁺ aqua ion, from nine for the early lanthanides to eight for the later ones. osti.govmdpi.com However, some XAS studies have challenged the idea of a sudden break, suggesting a more gradual change in the coordination environment or stabilization of a single structure by certain ligands. osti.govresearchgate.netnih.gov For lanthanoid(III) trifluoromethanesulfonate (B1224126) salts in aqueous solution, EXAFS studies showed no evidence of a sudden change in hydration number, questioning the "gadolinium break" hypothesis in that system. nih.gov

Elucidation of Electronic Structure and Oxidation States

Paramagnetic Resonance Spectroscopy (EPR/ESR) Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that probes species with unpaired electrons. It is exceptionally well-suited for studying the Gd³⁺ ion due to its high spin (S = 7/2) ⁸S₇/₂ ground state and long spin-lattice relaxation times, which allow spectra to be recorded even at room temperature. chalcogen.ronih.gov

EPR spectra of S > 1/2 ions like Gd³⁺ are described by a spin Hamiltonian, which includes the electron Zeeman interaction (characterized by the g-factor) and the zero-field splitting (ZFS) term. nih.govresearchgate.net The g-factor for Gd³⁺ is typically isotropic and very close to the free-electron value of ~2.0, with studies reporting values around 1.98-1.994. chalcogen.rocapes.gov.brroyalsocietypublishing.org

Zero-field splitting refers to the splitting of the spin states in the absence of an external magnetic field, which arises from the interaction between the electron spin and the crystalline electric field. researchgate.net These interactions are parameterized by the ZFS parameters, such as D (axial) and E (rhombic). researchgate.netrsc.org In concentrated or pure GdCl₃, the EPR spectrum often consists of a single, very broad resonance line due to the high concentration of paramagnetic ions. chalcogen.ro To obtain precise ZFS parameters, studies are often conducted on Gd³⁺ ions doped at low concentrations into isostructural diamagnetic host crystals, such as Lanthanum trichloride (LaCl₃), which minimizes spin-spin broadening. researchgate.net

EPR g-Factors and Zero-Field Splitting (ZFS) Parameters for Gd³⁺ in Chloride Lattices
Host Crystalg-FactorZFS Parameter (b₂⁰, cm⁻¹)ZFS Parameter (b₂², cm⁻¹)TemperatureReference
GdCl₃ (commercial)1.98--Room Temp. chalcogen.ro
BaCl₂1.994 (isotropic)--Room Temp. capes.gov.br
LaCl₃·7H₂O-±0.0131∓0.0075Room Temp. aps.org
LaCl₃·7H₂O-±0.0099∓0.0115Liquid Air aps.org

The electronic states of the Gd³⁺ ion are significantly influenced by the local crystalline electric field (CEF) created by the surrounding ligands (in this case, Cl⁻ ions and H₂O molecules). researchgate.netresearchgate.net For an S-state ion like Gd³⁺, with a nominally spherical 4f⁷ electron shell, the interaction with the CEF is a higher-order effect, unlike other lanthanides where first-order orbital effects dominate. chalcogen.roaps.org

This interaction, however, is strong enough to lift the eight-fold degeneracy of the ⁸S₇/₂ ground state, causing the zero-field splitting. royalsocietypublishing.org The magnitude and symmetry of this splitting are dictated by the symmetry of the Gd³⁺ site in the crystal lattice. researchgate.net For instance, in a LaCl₃ host, the Gd³⁺ ion occupies a site of C₃h symmetry, and the resulting EPR spectrum is analyzed using a spin Hamiltonian that reflects this symmetry. royalsocietypublishing.orgresearchgate.net Theoretical models show that both linear and quadratic perturbation mechanisms in the crystalline field potential are important for accurately describing the observed splitting. researchgate.net

The splitting of the ⁸S₇/₂ ground state in GdCl₃ exhibits a notable dependence on temperature. researchgate.net As temperature changes, the crystal lattice contracts or expands, and the vibrational modes (phonons) of the lattice are altered. These changes modulate the crystalline electric field experienced by the Gd³⁺ ion, which in turn affects the magnitude of the zero-field splitting parameters.

Paramagnetic resonance studies of Gd³⁺ diluted in LaCl₃ have revealed this strong temperature dependence. researchgate.net A clear example is seen in studies of Gd³⁺ in a hydrated lanthanum trichloride host, where the ZFS parameters were measured at different temperatures.

Temperature Dependence of ZFS Parameters for Gd³⁺ in LaCl₃·7H₂O. aps.org
TemperatureAxial ZFS Parameter (b₂⁰, cm⁻¹)Rhombic ZFS Parameter (b₂², cm⁻¹)
Room Temperature±0.0131∓0.0075
Liquid Air Temperature±0.0099∓0.0115

This data explicitly shows a decrease in the axial parameter (b₂⁰) and an increase in the rhombic parameter (b₂²) as the temperature is lowered, highlighting the sensitivity of the Gd³⁺ ground state to its crystalline environment.

Influence of Crystalline Electric Fields on Gadolinium(III) Electronic States

Optical Absorption and Luminescence Spectroscopy of Gadolinium(III) Ions

Optical absorption and luminescence spectroscopy serve as powerful tools for elucidating the electronic structure of the gadolinium(III) ion (Gd³⁺). These techniques probe the transitions between the ground and excited electronic states within the 4f subshell, providing direct insight into the ion's interaction with its local environment.

The gadolinium(III) ion possesses a 4f⁷ electronic configuration, which gives rise to a unique set of energy levels. The ground state of the free Gd³⁺ ion is designated as ⁸S₇/₂, indicating an orbital angular momentum (L) of 0 and a spin multiplicity (2S+1) of 8. nih.govchalcogen.ro This S-state character means that, to a first approximation, the ground state is not split by the crystal field environment. Consequently, Gd³⁺ has a spin-only magnetic moment. nih.gov

However, higher-order interactions and the crystal field can cause minor splitting of the ground state and influence the energies of the excited states. chalcogen.ro The first excited state, ⁶P₇/₂, is located at a significantly high energy, approximately 5 eV (or about 40,300 cm⁻¹) above the ground state. nih.govacs.org This large energy gap between the ground state and the first excited state is the reason why Gd³⁺ compounds, including gadolinium(III) chloride, are typically colorless, as the electronic transitions fall in the ultraviolet region of the spectrum. nih.govacs.org

Optical absorption spectroscopy is employed to determine the precise energies of these excited levels. By measuring the absorption of UV light, a series of narrow bands can be observed, corresponding to the intra-configurational 4f-4f transitions from the ⁸S ground state to various excited multiplets, such as ⁶Pⱼ, ⁶Iⱼ, and ⁶Dⱼ. researchgate.net For instance, studies on gadolinium trichloride hexahydrate (GdCl₃·6H₂O) have utilized ultraviolet absorption spectra to map its electronic energy levels. aps.org

The analysis of these spectra allows for the experimental determination of the Slater-Condon (or Racah) parameters (E¹, E², E³) and the spin-orbit coupling constant (ζ₄f), which describe the electrostatic and spin-orbit interactions within the 4f⁷ configuration. In a study of Gd³⁺ ions in single crystals of ammonium (B1175870) hydrogen malonate, the energy levels were calculated and compared with experimental data from optical absorption spectra. researchgate.net The best agreement was achieved with the following parameter values:

ParameterValue (cm⁻¹)
5854 ± 11
31 ± 0.36
592 ± 3.3
ζ₄f1595 ± 25
This table presents the Racah parameters (E¹, E², E³) and the spin-orbit coupling constant (ζ₄f) determined for the Gd³⁺ ion from optical absorption spectra, providing a quantitative description of the electronic interactions within the 4f⁷ configuration. researchgate.net

Luminescence spectroscopy complements absorption data by examining the emission of light as the ion relaxes from an excited state back to a lower level. While the "antenna effect"—where a ligand absorbs energy and transfers it to the lanthanide ion—is a common mechanism for enhancing luminescence in many lanthanide complexes, the high energy of the Gd³⁺ excited states makes this process less efficient compared to other lanthanides like terbium(III). ue.wroc.pl Nevertheless, direct excitation of the Gd³⁺ ion can lead to characteristic UV emission, which can also be used to probe its energy level structure.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Complex Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information about the molecular structure and bonding within gadolinium(III) chloride complexes. These methods probe the vibrational modes of the ligands and the metal-ligand bonds, revealing details about coordination, symmetry, and structural changes in the solid state or in solution.

When a ligand coordinates to the Gd³⁺ ion, the vibrational frequencies of its functional groups are often altered. These shifts in frequency, as well as changes in band intensity or shape, serve as diagnostic markers for complex formation. FT-IR and Raman spectroscopy are complementary techniques; some vibrational modes may be active in one and inactive in the other, depending on the molecular symmetry.

Research on polycrystalline gadolinium(III) complexes with ligands such as nicotinic acid derivatives demonstrates the utility of these methods. ue.wroc.pl By comparing the FT-IR and Raman spectra of the free ligand with that of the Gd³⁺ complex, researchers can identify the coordination sites. For example, shifts in the vibrational frequencies of carboxylate (COO⁻) or hydroxyl (O-H) groups can confirm their involvement in bonding to the gadolinium ion.

The spectral analysis is typically conducted over a wide range, from the mid-IR (4000–400 cm⁻¹) to the far-IR (600–50 cm⁻¹). ue.wroc.pl The mid-IR region is primarily used to observe the internal vibrations of the organic ligands, while the far-IR region is particularly useful for identifying the much lower frequency vibrations associated with the heavier Gd-ligand bonds (e.g., Gd-O or Gd-N).

A summary of typical applications and observed spectral regions in the vibrational analysis of Gd(III) complexes is provided below:

Spectroscopic TechniqueSpectral Range (cm⁻¹)Information Obtained
FT-IR (Mid-IR)4000 - 400Identification of ligand functional groups (e.g., C=O, O-H, N-H) and their shifts upon coordination to Gd³⁺. ue.wroc.pl
FT-IR (Far-IR)600 - 50Detection of metal-ligand vibrational modes (e.g., ν(Gd-O)), providing direct evidence of coordination. ue.wroc.pl
FT-Raman4000 - 80Complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes of ligands. ue.wroc.pl
This table outlines the application of FT-IR and Raman spectroscopy for the characterization of gadolinium(III) complexes, indicating the typical spectral ranges and the type of structural information derived from each. ue.wroc.pl

Fundamental Coordination Chemistry of Gadolinium Iii in Aqueous and Non Aqueous Media

Principles of Gadolinium(III) Ion Paramagnetism

The significant paramagnetic behavior of the gadolinium(III) ion is a direct result of its unique electronic structure. This property is fundamental to its ability to enhance the relaxation rates of nearby water protons, a key principle in its use in MRI.

The neutral gadolinium atom has an electronic configuration of [Xe] 4f⁷ 5d¹ 6s². ucoz.comdoubtnut.com When it loses three electrons to form the Gd³⁺ ion, the resulting electronic configuration is [Xe] 4f⁷. radiopaedia.orgtardigrade.in According to Hund's rule, which prioritizes maximum spin multiplicity, these seven 4f electrons remain unpaired, each occupying a separate orbital. radiopaedia.org This configuration, with seven unpaired electrons, is the highest possible for any atom and endows the Gd³⁺ ion with a very large magnetic moment and strong paramagnetic properties. radiopaedia.orgd-nb.info The symmetrical S electronic ground state of Gd³⁺ also contributes to a relatively slow electronic relaxation rate, which is a crucial factor for inducing strong nuclear relaxation. stanford.edunih.gov

Gadolinium(III) complexes enhance the signal in magnetic resonance imaging by accelerating the relaxation of water protons in the surrounding tissue. researchgate.net This process, known as paramagnetic relaxation enhancement (PRE), shortens both the longitudinal (T1) and transverse (T2) relaxation times of water protons. nih.govnih.gov The primary mechanism for this enhancement is the dipole-dipole interaction between the large magnetic moment of the unpaired electrons of the Gd³⁺ ion and the nuclear spins of the water protons. nih.gov

The effectiveness of a Gd³⁺ complex as a relaxation agent is quantified by its relaxivity (r₁ and r₂), which is the change in the relaxation rate of the solvent protons per unit concentration of the contrast agent. researchgate.netpnas.org Several factors influence relaxivity, including:

The number of inner-sphere water molecules (q): Direct coordination of water molecules to the Gd³⁺ ion allows for a very efficient relaxation pathway. d-nb.infonih.gov

The residence lifetime (τm) of the inner-sphere water molecules: This is the duration a water molecule spends coordinated to the Gd³⁺ ion. d-nb.info

The rotational correlation time (τR): This describes the tumbling rate of the Gd³⁺ complex in solution. open.edu

The Solomon-Bloembergen-Morgan (SBM) theory provides a theoretical framework for understanding how these parameters collectively determine the relaxivity of a Gd(III)-based contrast agent. pnas.org

Electronic Configuration (4f7) and High Spin Multiplicity

Ligand Design and Complexation Strategies for Gadolinium(III)

Gadolinium-based contrast agents are broadly classified based on the structure of the chelating ligand: linear (or open-chain) and macrocyclic. qeios.commriquestions.com

Linear Agents: These ligands, such as diethylenetriaminepentaacetic acid (DTPA), are flexible molecules that wrap around the Gd³⁺ ion. open.edumriquestions.com While they form stable complexes, they are generally considered to have lower thermodynamic and kinetic stability compared to their macrocyclic counterparts. qeios.comresearchgate.netrsna.org

Macrocyclic Agents: These ligands feature a pre-organized, cage-like structure that encapsulates the Gd³⁺ ion. mriquestions.comappliedradiology.com This rigid framework leads to significantly higher thermodynamic stability and kinetic inertness, reducing the risk of gadolinium release in the body. researchgate.netrsna.orgappliedradiology.com Studies have shown that tissue deposition of gadolinium is considerably lower following the administration of macrocyclic agents compared to linear agents. rsna.orgrsna.org

The superior stability of macrocyclic agents has led to a shift in preference towards their use in clinical settings. researchgate.net

The stability of a gadolinium complex is described by two key parameters: thermodynamic stability and kinetic inertness.

Thermodynamic Stability: This refers to the equilibrium constant (log KGdL) for the formation of the complex. d-nb.inforesearchgate.net A higher log KGdL value indicates a stronger binding affinity between the Gd³⁺ ion and the ligand, signifying a more stable complex. open.edu Macrocyclic agents generally exhibit higher thermodynamic stability constants (log KGdL ~20-25) compared to linear agents (log KGdL ~16–22). qeios.com

Kinetic Inertness: This describes the rate at which the gadolinium complex dissociates or undergoes transmetallation with other endogenous ions. d-nb.inforesearchgate.net It is a crucial predictor of in vivo stability. d-nb.info Macrocyclic complexes are significantly more kinetically inert than linear complexes, with much slower dissociation rates. qeios.comappliedradiology.com For instance, the dissociation half-life for some macrocyclic agents can be on the order of hours, whereas for linear agents it can be less than a few seconds. appliedradiology.com

The table below provides a comparison of thermodynamic stability constants for Gd(III) complexes with various ligands.

Ligand TypeExample Ligandlog KGdL
LinearDTPA-like~17.43 - 22.06
MacrocyclicDOTA-based~20 - 25
OtherTREN-1-Me-3,2-HOPO~19.2
OtherKEMPPr(3,4-HP)₃~26.59

Data compiled from various sources. qeios.comnih.govacs.orgmdpi.com

The coordination number of the Gd³⁺ ion, typically 8 or 9 in its complexes, is influenced by several factors, including the properties of the chelating ligand. stanford.edunih.govnih.gov

Denticity: This refers to the number of donor atoms a single ligand provides to the central metal ion. Ligands used in gadolinium complexes are typically polydentate, providing multiple coordination sites. open.edusolubilityofthings.com For instance, DTPA is an octadentate ligand, coordinating through five carboxylate oxygen atoms and three nitrogen atoms. open.edu

Steric Factors: The size and spatial arrangement of the ligand can influence the final coordination geometry of the complex. stanford.edusolubilityofthings.com Bulky substituents on the ligand can sterically hinder the approach of additional ligands, including water molecules, potentially affecting the coordination number and relaxivity. d-nb.info

Electronic Factors: The nature of the donor atoms (e.g., oxygen vs. nitrogen) and their basicity play a critical role in the stability of the complex. d-nb.infonumberanalytics.com The oxophilicity of lanthanide ions, including Gd³⁺, means they have a strong affinity for oxygen donor atoms. d-nb.info The charge of the ligand also influences its binding to the positively charged Gd³⁺ ion. open.edu

The interplay of these steric and electronic factors is crucial in designing ligands that not only form highly stable and inert complexes but also allow for the necessary coordination of at least one water molecule to achieve high relaxivity. d-nb.infonih.gov

Thermodynamic Stability and Kinetic Inertness of Gadolinium(III) Complexes

Solution Chemistry and Speciation of Gadolinium(III) Ions

The behavior of the gadolinium(III) ion (Gd³⁺) in solution is fundamental to understanding its coordination chemistry. This section explores the formation of hydrolytic species, the kinetics of ligand exchange, and the equilibria involved in complex formation with a variety of ligands.

Formation of Mononuclear Hydrolytic Species in Aqueous Solutions

In aqueous solutions, the gadolinium(III) ion undergoes hydrolysis, a process where water molecules coordinated to the metal ion act as Brønsted acids, releasing a proton and forming hydroxo complexes. The extent of hydrolysis is dependent on the pH of the solution.

Studies have shown that in acidic to neutral solutions, the predominant mononuclear hydrolytic species formed is Gd(OH)²⁺. chem-soc.sicolab.ws The formation of this species typically begins at a pH of around 5.7, with its concentration increasing with rising pH, reaching a maximum at approximately pH 7.0. chem-soc.si Further increases in pH lead to the precipitation of insoluble gadolinium hydroxide, Gd(OH)₃. chem-soc.si

The equilibrium for the formation of the primary mononuclear hydrolytic species can be represented as:

Gd³⁺ + H₂O ⇌ Gd(OH)²⁺ + H⁺

The stability of this complex has been a subject of several investigations, with reported values for the equilibrium constant varying depending on the ionic medium and temperature. For instance, in a 0.1 mol dm⁻³ LiCl medium at 298 K, the stability constant (as –log β₁‚₋₁) for Gd(OH)²⁺ was determined to be 7.96 ± 0.01. chem-soc.si In a 3 M (Li)ClO₄ ionic medium at 25°C, the value for logβ₁‚₁ for GdOH²⁺ was found to be -8.20 ± 0.01. colab.wsoup.com Other studies have reported values such as pK₁₁ = 7.87 ± 0.02 at 25 °C and pK₁₁ = 7.55 ± 0.03 at 70 °C in H₂O. nih.gov

Table 1: Stability Constants for Mononuclear Hydrolytic Species of Gadolinium(III)

Specieslogβ₁‚₁ or -logβ₁‚₋₁ or p*K₁₁Ionic MediumTemperature (°C)Reference
Gd(OH)²⁺-8.20 ± 0.013 M (Li)ClO₄25 colab.wsoup.com
Gd(OH)²⁺7.96 ± 0.010.1 mol dm⁻³ LiCl25 chem-soc.si
Gd(OH)²⁺7.87 ± 0.02Nitrate solution (H₂O)25 nih.gov
Gd(OH)²⁺7.55 ± 0.03Nitrate solution (H₂O)70 nih.gov

Investigation of Ligand Exchange Kinetics and Dynamics

The rates at which ligands enter and leave the coordination sphere of the gadolinium(III) ion are of paramount importance, influencing the stability and reactivity of its complexes. rsc.org Lanthanide ions, in general, are characterized by fast ligand-exchange kinetics. rcsb.org

The exchange of water molecules in the inner sphere of Gd³⁺ complexes is a critical parameter. nih.govmdpi.com For many Gd³⁺ complexes, this water exchange is extremely rapid, making direct observation challenging. nih.gov However, the dynamics of this exchange can be influenced by the structure of the primary ligand. psu.edu For instance, intramolecular hydrogen bonding within a complex can restrict the rotation of a coordinated water molecule, thereby affecting relaxation properties. nih.gov

The dissociation of gadolinium complexes, a key aspect of ligand exchange, can be influenced by various factors, including pH and the presence of other coordinating species. nih.gov For example, the dissociation of some gadolinium complexes is catalyzed by protons, while for others, endogenous ligands like citrate (B86180) and carbonate can play a significant role. nih.gov The rates of these exchange reactions can vary by several orders of magnitude depending on the specific complex and the reaction conditions. nih.gov

The design of the ligand framework has a profound impact on the kinetic inertness of the resulting gadolinium complex. d-nb.info Macrocyclic ligands generally form more kinetically inert complexes compared to linear (open-chain) ligands. d-nb.infomdpi.com Structural modifications to the ligand, such as substitution on the macrocyclic ring, can further enhance kinetic stability by creating steric hindrance that slows down dissociation. rsc.orgmdpi.com

Complex Formation Equilibria with Diverse Ligands

Gadolinium(III) forms complexes with a wide array of organic and inorganic ligands. The stability of these complexes is a critical factor determining their behavior and potential applications. rsc.org The thermodynamic stability of a gadolinium complex is typically quantified by its stability constant (log K).

The nature of the ligand plays a crucial role in determining the stability of the complex. Polyamino-carboxylate ligands, such as DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are known to form highly stable complexes with Gd³⁺. mdpi.commdpi.com For example, macrocyclic agents like Gd-DOTA exhibit high thermodynamic stability, with typical stability constants (K_Gd) in the range of 10¹⁵–10¹⁹ at pH 7.4. mdpi.com

The complexation equilibria can be quite intricate, often involving the formation of multiple species with varying protonation states. researchgate.nettandfonline.com For example, in the gadolinium(III)-citric acid system, studies have identified not only simple mono- and bis-citrate complexes but also more complex polynuclear species, especially at higher concentrations and pH values. tandfonline.com The formation of these various complexes is highly dependent on the molar ratio of gadolinium to ligand and the pH of the solution. researchgate.nettandfonline.com

The stability of gadolinium complexes can be fine-tuned through ligand design. For instance, the introduction of different functional groups onto a ligand backbone can alter the stability constants of the resulting Gd³⁺ complexes. rsc.org This principle is fundamental in the development of gadolinium complexes for specific applications where high stability is a prerequisite. rsc.orgmdpi.com

Table 2: Stability Constants of Selected Gadolinium(III) Complexes

Ligandlog K_GdL or log β(GdL)ConditionsReference
DTPA-BMA16.85- acs.org
TREN-1-Me-3,2-HOPO19.2- mdpi.com
DTPA22.46- acs.org
BOPTA22.59- acs.org
TTHA23.83- acs.org
Tris-3,4-HOPO26.5950% w/w DMSO/water mdpi.com

Chemical Interactions with Biological Macromolecules (Mechanistic Studies)

The interaction of gadolinium(III) ions and their complexes with biological macromolecules is a critical area of research. This section focuses on the mechanistic aspects of these interactions, particularly with collagen.

Affinity and Binding Mechanisms with Collagen

Gadolinium-based complexes have been shown to interact with collagen, a major structural protein in the extracellular matrix. acs.orgqeios.com The nature and strength of this interaction can be influenced by the specific ligand chelating the gadolinium ion.

Studies investigating the interactions of various gadolinium-based contrast agents with type I collagen have revealed that the affinity of these agents for collagen can be similar, although the maximum amount that binds can differ. rsc.org For instance, a study comparing gadoterate (B1198928) meglumine (B1676163), gadobutrol (B1674391), gadoteridol (B1662839), and a gadolinium complex with a hydroxamate-based ligand (Gd(HB-DO3A)) found comparable affinities for bovine type I collagen. rsc.org However, the maximum adsorbed amount decreased in the order: gadoterate meglumine > gadobutrol > gadoteridol > Gd(HB-DO3A). rsc.org

The binding mechanism is thought to involve interactions between the gadolinium complex and the collagen protein. In some cases, gadolinium itself has been shown to downregulate the expression of transforming growth factor-β (TGF-β) receptors in cardiomyocytes, a process that can be influenced by collagen. spandidos-publications.com Specifically, gadolinium was found to decrease the expression of TGFβRI and Smad2/3, suggesting an interference with the Smad-dependent signaling pathway. spandidos-publications.com

More recently, probes have been developed with specific affinity for different types of collagen. For example, a peptide-based probe targeting collagen III demonstrated a binding affinity (Kd) of 5.2 ± 1.3 µM. bmj.com Another collagen-targeted protein MRI contrast agent, hProCA32.collagen, was reported to have a binding constant of approximately 0.18 µM for human collagen. mdpi.com These targeted interactions highlight the potential for designing gadolinium complexes with specific affinities for biological macromolecules. Furthermore, gadolinium-containing fullerenols have been shown to increase collagen expression by promoting the binding of tumor necrosis factor α (TNFα) to its receptor, TNFR2, and activating a specific signaling pathway. nih.gov

Table 3: Binding Affinities of Gadolinium Complexes with Collagen

Gadolinium Complex/ProbeCollagen TypeBinding Affinity (K_d)Reference
hProCA32.collagenHuman Collagen~0.18 µM mdpi.com
Collagen III-specific peptide probeCollagen III5.2 ± 1.3 µM bmj.com

Catalytic Applications and Mechanisms Involving Gadolinium 3+ ;trichloride and Its Derivatives

Gadolinium(III) as a Lewis Acid Catalyst

Gadolinium(III) chloride (GdCl₃), a common gadolinium salt, and its derivatives function as effective Lewis acid catalysts in a variety of organic reactions. alfachemic.comniscpr.res.in The trivalent gadolinium ion (Gd³⁺) possesses a high charge density and an accessible empty f-orbital, enabling it to accept electron pairs and activate substrates. alfachemic.com This catalytic activity is harnessed in numerous organic transformations, including acetylation, benzoylation, and cycloisomerization reactions. niscpr.res.inresearchgate.netuniovi.es

Applications in Organic Transformations (e.g., Acetylation, Benzoylation, Cycloisomerization)

Gadolinium(III) chloride and its triflate counterpart, gadolinium(III) trifluoromethanesulfonate (B1224126) (Gd(OTf)₃), have demonstrated significant utility in acylation reactions. dergipark.org.trconicet.gov.ar For instance, GdCl₃·6H₂O serves as an efficient catalyst for the synthesis of 2-substituted benzimidazoles from o-diamines and 1,3-dicarbonyl compounds under solvent-free conditions. niscpr.res.in This method is effective for both electron-donating and electron-withdrawing substituents on the o-phenylenediamine. niscpr.res.in

Similarly, gadolinium triflate has been employed as a catalyst for the acetylation of alcohols and amines. conicet.gov.arias.ac.in The use of gadolinium-based catalysts often allows for mild reaction conditions and high yields. alfachemic.comniscpr.res.in In some cases, these catalysts can be recycled and reused without a significant loss of activity. researchgate.net

Gadolinium(III) chloride has also been shown to be a novel and efficient reagent for the synthesis of homoallylic alcohols. acs.org Furthermore, gallium(III) chloride, a related metal halide, has been used in cycloisomerization reactions of 1,6-enynes, showcasing the broader utility of Group 13 and lanthanide halides in promoting such transformations. researchgate.net

Table 1: Examples of Gadolinium-Catalyzed Organic Transformations

Reaction TypeCatalystSubstratesProductKey FeaturesReference
Benzimidazole SynthesisGdCl₃·6H₂Oo-phenylenediamine, ethyl acetoacetate2-methyl benzimidazoleSolvent-free, 86% yield niscpr.res.in
AcetylationGd(OTf)₃Alcohols, AminesAcetylated productsEfficient, convenient conicet.gov.arias.ac.in
Homoallylic Alcohol SynthesisGdCl₃Aldehydes, Allylating agentsHomoallylic alcoholsNovel reagent acs.org
CycloisomerizationGaCl₃ (related)1,6-enynesCyclized productsComparison of homogeneous and heterogeneous systems researchgate.net

Promotion of Enantioselective and Stereoselective Reactions

The Lewis acidity of gadolinium(III) has been exploited to promote enantioselective and stereoselective reactions. By coordinating to chiral ligands, gadolinium(III) can create a chiral environment that influences the stereochemical outcome of a reaction. For example, a gadolinium(III) complex with an N,N'-dioxide ligand has been developed for the highly enantioselective conjugate addition of nitroalkanes to α,β-unsaturated pyrazolamides, achieving up to 99% enantiomeric excess (ee). acs.org

Gadolinium(III) isopropoxide has been utilized as a catalyst for the enantioselective construction of β-quaternary carbons through conjugate addition reactions and in the asymmetric ring-opening of meso-aziridines. ereztech.com Furthermore, gadolinium trichloride (B1173362) has been reported to enhance the activity, regioselectivity, and stereoselectivity of the imino Diels-Alder reaction under mild conditions. alfachemic.com A gadolinium(III) complex has also been used to catalyze the formation of centrally and axially chiral dihydrobenzofuro-pyridines with good to high stereocontrol. rsc.org

Gadolinium-Doped Materials in Heterogeneous Catalysis

Gadolinium(III) ions are frequently used as dopants in various materials to enhance their catalytic properties in heterogeneous catalysis. nsf.govmdpi.com The introduction of Gd³⁺ into the crystal lattice of a host material, such as cerium dioxide (CeO₂), can create structural defects and modify the electronic properties, leading to improved catalytic performance. nsf.govmdpi.com

Role of Gadolinium(III) Dopants in Redox Catalysis (e.g., Pro-oxidation of Hydrogen Peroxide)

Gadolinium-doped ceria (GDC) nanoparticles have been studied for their role in redox catalysis, particularly in the pro-oxidation of hydrogen peroxide (H₂O₂) to form hydroxyl radicals (•OH). nsf.gov Doping ceria with Gd³⁺ fosters an increase in the percentage of Ce³⁺ ions in the nanoparticles. nsf.gov This alteration in the Ce³⁺/Ce⁴⁺ ratio is crucial for the catalytic activity. mdpi.com

In a neutral medium (pH = 7.4), GDC nanoparticles catalyze the decomposition of H₂O₂ and the formation of •OH through a Fenton-like reaction mechanism. nih.gov The presence of Gd³⁺ dopants can introduce oxygen vacancies and increase the concentration of Ce³⁺ ions, which are believed to be the active sites for this catalytic process. nsf.govnih.gov However, it has also been observed that doping with gadolinium can lead to a decrease in the catalytic activity of CeO₂ towards hydrogen peroxide in some instances. nih.gov

Modulating Catalytic Activity through Doping Concentration and Particle Morphology

The catalytic activity of gadolinium-doped materials can be finely tuned by controlling the dopant concentration and the morphology of the particles. nsf.govresearchgate.net

Particle Morphology: The shape and size of the catalyst particles also play a significant role. For Gd-doped TiO₂, the photocatalytic activity was found to be optimal at a specific concentration, and the synthesized particles were in the range of 25–30 nm with a spherical shape. researchgate.net In the case of Gd-doped g-C₃N₄, the crystallinity and morphological properties were influenced by the percentage of Gd doping. rsc.org The introduction of gadolinium had little effect on the shape and size of CeO₂ particles in another study. mdpi.com

Table 2: Effect of Gadolinium Doping on Catalytic Activity

Catalyst SystemReactionEffect of Gd DopingOptimal Doping Level (if applicable)Reference
Gd-doped CeO₂Pro-oxidation of H₂O₂Volcano-like trend in reaction ratesNot explicitly stated as optimal, but different concentrations (0.6, 3, 6 wt.%) were studied nsf.gov
Gd-doped CeO₂Oxidation of H₂O₂Decreased catalytic activityN/A nih.gov
Gd-doped ZnOPhotocatalytic degradation of methyl blueIncreased degradation up to a certain point, then decreased2 wt% chalcogen.ro
Gd-doped TiO₂Photocatalytic degradation of Acriflavine dyeIncreased photocatalytic activity0.5% researchgate.net

Oxidative Solvents and Metallurgical Processes Facilitated by Related Trichlorides

While not directly involving gadolinium trichloride, the use of related molten metal trichlorides, such as gallium trichloride (GaCl₃), as oxidative solvents provides insight into potential applications for lanthanide trichlorides in metallurgical processes. nih.gov Molten GaCl₃ has been employed for the oxidative dissolution of lanthanide metals like cerium and holmium. nih.gov This process involves the transfer of chlorine from gallium to the lanthanide, resulting in the formation of Ln³⁺ salts. nih.gov

These oxidative dissolution processes in molten salt and ionic liquid matrices are being explored for their potential in metal recycling and purification. nih.govresearchgate.net The ability of lanthanides to be separated from other elements through processes like precipitation from acidic solutions highlights the relevance of their halide chemistry in metallurgical operations. mlsu.ac.in For instance, lanthanides from La to Gd can be obtained by the reduction of their trichlorides with calcium. funaab.edu.ng The use of various mineral acids in these processes generates waste solutions from which valuable materials can be recovered. researchgate.net

Advanced Materials Science and Engineering Applications Non Clinical

Neutron Absorption Characteristics and Applications in Nuclear Technology

Gadolinium and its compounds, including gadolinium trichloride (B1173362), are highly effective neutron absorbers. stanfordmaterials.com This property is critical in nuclear technology for controlling the rate of nuclear reactions and ensuring the safe operation of reactors. stanfordmaterials.com Natural gadolinium has an exceptionally high thermal neutron absorption cross-section of approximately 49,700 barns. osti.gov Specifically, the isotope Gadolinium-157 has one of the highest thermal-neutron capture cross-sections among stable nuclides, at about 259,000 barns. wikipedia.org

When a gadolinium nucleus captures a neutron, it releases energy in the form of gamma rays, conversion electrons, and Auger electrons. iaea.org This efficient capture capability makes gadolinium trichloride a crucial material for:

Control Rods: Used to manage the nuclear chain reaction within a reactor core. stanfordmaterials.com By absorbing neutrons, gadolinium-containing rods regulate the reactor's power output and can be used to shut it down quickly if necessary. stanfordmaterials.com

Neutron Shielding: Incorporated into materials to protect personnel and sensitive electronic components from neutron radiation. stanfordmaterials.comfrontiersin.org

The use of gadolinium compounds like gadolinium trichloride helps to prevent reactor poisoning, which is the buildup of isotopes that can impede the nuclear chain reaction, leading to more stable and predictable reactor performance. stanfordmaterials.com

Integration into High-Performance Alloys and Magnetic Materials Development

The addition of even small amounts of gadolinium can significantly enhance the properties of various metals. As little as 1% gadolinium can improve the workability and resistance to high temperatures and oxidation of iron, chromium, and related alloys. wikipedia.org This makes gadolinium and its compounds, derived from precursors like gadolinium trichloride, vital in the aerospace, defense, and manufacturing industries for applications such as turbine blades and other components that operate under extreme conditions. aemree.com

Gadolinium's magnetic properties are central to the development of advanced magnetic materials. stanfordmaterials.com The Gd³⁺ ion has the highest number of unpaired electron spins among all elements, leading to strong paramagnetic and, at low temperatures, ferromagnetic behavior. sigmaaldrich.comwikipedia.org This has led to the use of gadolinium in:

Magnetic Refrigeration: Gadolinium-based materials, particularly alloys like Gd₅(SiₓGe₁₋ₓ)₄, exhibit a giant magnetocaloric effect, making them highly promising for energy-efficient cooling technologies. wikipedia.orgbritannica.com

Magneto-Optical Storage: Gadolinium-iron-cobalt (GdFeCo) alloys have been used in rewritable optical discs due to their ability to undergo rapid and reversible changes in magnetization when exposed to laser light. stanfordmaterials.com

Spintronics: Research is ongoing into the use of gadolinium-based materials in spintronics, a field that exploits the intrinsic spin of electrons to develop new data storage and processing devices. stanfordmaterials.com The study of gadolinium halide monolayers is a fertile area for discovering new two-dimensional (2D) magnets for such applications. arxiv.org

Role in Electronic Components and Sensor Technologies

Gadolinium trichloride serves as a dopant in semiconductor materials to modify their electrical and magnetic properties. samaterials.com Its unique characteristics are leveraged in various electronic and sensor applications.

Infrared Detectors: Gadolinium sulfide (B99878) (Gd₂S₃), which can be synthesized from gadolinium trichloride, is used in infrared detectors due to its ability to absorb infrared radiation. stanfordmaterials.com

Oxygen Sensing: Gadolinium trichloride can be used to prepare Gd-Hematoporphyrin monomethyl ether (HMME) phosphors which are utilized for oxygen sensing. sigmaaldrich.comsigmaaldrich.com

Humidity Sensors: Gadolinium aluminate, synthesized using gadolinium compounds, has shown high sensitivity as both a capacitive and resistive humidity sensor. mdpi.com

Superconductors: Gadolinium-doped compounds like YBCO are used in high-temperature superconductors. stanfordmaterials.com

Luminescent Materials and Phosphors Research

Rare Earth Doping in Perovskite Optoelectronics

Research has explored the doping of gadolinium ions into perovskite crystals to improve their photovoltaic performance and stability. researchgate.net First-principles calculations suggest that doping formamidinium lead iodide (FAPbI₃) perovskites with gadolinium can promote carrier generation and diffusion, which is beneficial for solar cell applications. researchgate.net The charge transfer between the orbitals of gadolinium, iodine, and lead atoms is a key factor in this enhancement. researchgate.net Similarly, doping chloride double perovskites with other rare-earth ions has shown potential for creating stable and effective luminescent materials for optoelectronic applications. nih.gov

Mechanisms of Up- and Down-Conversion for Light Harvesting

Up-conversion and down-conversion are processes that alter the wavelength of light, which is crucial for improving the efficiency of light-harvesting devices like solar cells. ntnu.nogoogle.com

Down-conversion: This process converts higher-energy light (e.g., UV) into lower-energy visible light. For example, Gd₂O₃:Eu³⁺ phosphors can be used as a down-conversion material in dye-sensitized solar cells to improve light harvesting and increase the photocurrent. researchgate.net

Up-conversion: This involves the absorption of two or more lower-energy photons (e.g., near-infrared) to emit one higher-energy photon. google.com Materials capable of both up- and down-conversion are being developed to capture a broader range of the solar spectrum, thereby enhancing the efficiency of natural photosynthesis or solar cells. rsc.org Gadolinium oxysulfide (Gd₂O₂S) doped with erbium (Er³⁺) is one such material that exhibits both up-conversion and down-conversion luminescence. researchgate.net

Solid Electrolytes and Ionic Conduction Mechanisms in Rare Earth Compounds

Gadolinium trichloride and other gadolinium compounds are being investigated for their potential use in solid electrolytes for all-solid-state batteries. stanfordmaterials.com These batteries offer potential advantages in safety and energy density over traditional lithium-ion batteries with liquid electrolytes. uwo.ca

The doping of materials with gadolinium can enhance their ionic conductivity. For instance, doping layered perovskites like BaLaInO₄ with gadolinium has been shown to significantly increase conductivity. mdpi.comnih.gov The composition BaLa₀.₉Gd₀.₁InO₄ demonstrates predominantly protonic transport in wet air at temperatures below 400°C. nih.gov This increase in conductivity is attributed to the fact that gadolinium doping can expand the crystal lattice, creating more space for ion transfer. nih.gov Similarly, gadolinium-doped SnO₂ nanotubes have been used to create composite electrolytes with enhanced lithium-ion conductivity for all-solid-state lithium metal batteries. researchgate.net

The study of chloride-based solid electrolytes, such as those derived from or related to gadolinium trichloride, is a growing field. nih.gov These materials are attractive due to their high electrochemical stability, which could enable the use of high-voltage cathodes in next-generation batteries. nih.gov

Data Tables

Table 1: Neutron Capture Properties of Selected Isotopes

IsotopeThermal Neutron Capture Cross-Section (barns)
Hydrogen-10.33 nih.gov
Boron-103,800 nih.gov
Gadolinium-15561,000 nih.gov
Gadolinium-157~259,000 wikipedia.org
Natural Gadolinium~49,700 osti.gov

This table presents the thermal neutron capture cross-sections for various isotopes, highlighting the exceptionally high values for gadolinium isotopes compared to other common materials.

Table 2: Applications of Gadolinium(3+);trichloride in Materials Science

Application AreaSpecific UseKey Property Leveraged
Nuclear Technology Control Rods, Neutron ShieldingHigh Neutron Absorption Cross-Section stanfordmaterials.com
Alloys Improving workability and resistance of Fe, Cr alloysMetallurgical Properties wikipedia.org
Magnetic Materials Magnetic Refrigeration, Magneto-Optical StorageGiant Magnetocaloric Effect, Paramagnetism britannica.comstanfordmaterials.com
Electronics Semiconductor Doping, Infrared Detectors, SensorsElectrical and Magnetic Properties, Infrared Absorption stanfordmaterials.comsamaterials.com
Luminescent Materials Phosphor Sensitizer, Perovskite DopingEnergy Transfer, Electronic Structure Modification stanfordmaterials.comresearchgate.net
Solid Electrolytes Solid-State Battery ComponentsIonic Conductivity Enhancement mdpi.comresearchgate.net

This interactive table summarizes the diverse applications of gadolinium trichloride in various fields of advanced materials science, linking them to the fundamental properties of the compound.

Interactions with Lignocellulosic Biomass for Material Characterization and Modification

The application of this compound in advanced materials science extends to the characterization and modification of lignocellulosic biomass. This abundant and renewable resource, primarily composed of cellulose, hemicellulose, and lignin (B12514952), forms the cell walls of plants. frontiersin.org The inherent complexity and heterogeneity of these plant cell walls present challenges for their use in producing biofuels and biomaterials. frontiersin.org The interaction of gadolinium ions (Gd³⁺) with the components of lignocellulosic biomass offers a unique method for probing its structure and chemical properties, particularly through advanced imaging techniques. researchgate.netpsu.edu

Demarcation of Wood Features through Selective Ion Retention

This compound has proven effective as a contrast agent in magnetic resonance imaging (MRI) for the non-destructive visualization of internal features in wood and wood composites. researchgate.netpsu.edu The paramagnetic properties of the Gd³⁺ ion, which has seven unpaired electrons, significantly alter the relaxation times of water protons within the wood structure, enhancing image contrast. uwaterloo.calibretexts.org This allows for clearer differentiation between various types of wood tissue.

Research has demonstrated that treating wood with a this compound solution leads to the selective retention of gadolinium ions in specific areas. researchgate.net For instance, in studies involving knot-containing spruce wood, the incorporation of Gd³⁺ resulted in a significant signal loss in the MRI image for a zone surrounding each knot. This effect allows for the clear demarcation of what is likely compression wood, which is known to form around knots in softwoods. researchgate.net The technique has also enabled the first reported visualization of earlywood and latewood bands in MR images of air-dry wood specimens. psu.edu

The effectiveness of this demarcation is influenced by pretreatments that affect moisture uptake. For example, pretreating spruce wood blocks with ethanol (B145695) was found to remove extractives, leading to higher moisture content in the knot wood and more detailed images. researchgate.net The selective retention is attributed to differences in the anatomy and chemistry of the wood tissues, which affects their ability to bind the metal ions. psu.edu

Table 1: Effect of Solvent Pretreatment on Moisture Content of Spruce Wood researchgate.net

SamplePretreatment SolventAverage Moisture Content (%)
Clear woodWater73
Clear woodEthanol75
Knot woodWater28
Knot woodEthanol35

This table illustrates how different pretreatments affect the moisture content of clear wood versus knot wood, which in turn influences the subsequent interaction with this compound for MRI visualization. Data sourced from a study on spruce (Picea spp.) wood blocks. researchgate.net

Probing Cell-Wall Chemistry and Ion Exchange Capacity in Biomaterials

The selective retention of gadolinium ions is intrinsically linked to the chemical nature of the wood cell wall and its inherent ion exchange capacity. researchgate.netpsu.edu Woody materials are known to possess the ability to bind metal ions, a property that is being explored for various applications. psu.edu The use of this compound as a probe offers a promising method to better understand the localization of different cell-wall chemistries. researchgate.net

The interaction between Gd³⁺ and the lignocellulosic material is fundamentally an ion-exchange process. psu.eduacs.org The Gd³⁺ ions in solution can exchange with cations naturally present within the cell wall structure. acs.org The capacity for this exchange varies between different wood tissues, such as normal wood and compression wood, due to variations in their chemical composition. psu.edu For example, the distribution and concentration of acidic groups in polysaccharides and lignin can influence the density of binding sites available for Gd³⁺. This differential binding is what allows MRI to distinguish between these tissues. researchgate.netpsu.edu

By analyzing the patterns of gadolinium retention, researchers can infer information about the chemical makeup of the cell wall. This technique shows potential for creating detailed two- and three-dimensional assessments of component distribution and orientation within wood composites, such as plywood, providing valuable insights for materials science and engineering. psu.edu

Computational and Theoretical Approaches to Gadolinium 3+ ;trichloride Chemistry

Quantum Mechanical and Molecular Dynamics Simulations of Structures and Dynamics

Quantum mechanical (QM) and molecular dynamics (MD) simulations are instrumental in elucidating the structural arrangements and dynamic behavior of gadolinium(3+);trichloride (B1173362) in various environments, particularly in molten salts which are relevant to pyrochemical reprocessing.

Ab initio molecular dynamics (AIMD) studies, combined with experimental techniques like Raman spectroscopy, have been used to investigate the local structure and ion dynamics in molten salt systems such as LiCl–GdCl₃ and KCl–GdCl₃. researchgate.netresearchgate.net In these melts, Raman spectroscopy has identified the presence of octahedral [GdCl₆]³⁻ species. researchgate.net AIMD simulations further reveal that these gadolinium-based groups are interconnected by sharing a variable number of chloride anions. researchgate.net

Simulations using a cluster-based approach with density-functional theory (DFT) have explored the solvation of Gd(III) in molten LiCl and KCl. aip.org These calculations show that neutral cluster models provide more reliable results than charged cluster models, as the latter are overly influenced by strong electrostatic contributions. aip.org The coordination number of Gd(III) in these molten salts is predicted to be 6 in KCl and 8 in LiCl. aip.org This difference highlights the significant role of the surrounding solvent structure. In aqueous solutions, by contrast, Gd(III) is typically 8-coordinated. aip.org

The dynamics within these systems have also been characterized. The calculated self-diffusion coefficients of ions and the lifetimes of ion pairs indicate that the local structure in the potassium-containing melt is more stable than in the lithium-containing melt. researchgate.net

Table 1: Structural and Dynamic Properties of Gd(III) in Molten Salts from Simulations

Property System Simulation Method Finding Reference
Coordination Number Gd(III) in molten LiCl DFT (Neutral Clusters) 8 aip.org
Coordination Number Gd(III) in molten KCl DFT (Neutral Clusters) 6 aip.org
Predominant Species LiCl–GdCl₃ Melt AIMD / Raman [GdCl₆]³⁻ (octahedral) researchgate.net
Bond Length (Gd-Cl) [Gd(LiCl)n]³⁺ clusters DFT (PBE0) Slightly longer than in bare GdCl₃ aip.org
Local Structure Stability LiCl–GdCl₃ vs. KCl–GdCl₃ AIMD KCl-containing melt is more stable researchgate.net

Modeling of Crystalline Fields and Electronic Splitting Phenomena

The magnetic and spectroscopic properties of the gadolinium(III) ion are dictated by its 4f⁷ electronic configuration, which gives rise to an ⁸S₇/₂ ground state. In a crystalline environment, such as that of gadolinium trichloride, the electric field generated by the surrounding ligands (the crystalline field) lifts the degeneracy of these electronic states, a phenomenon known as electronic splitting.

Theoretical models are employed to understand and quantify this splitting. Paramagnetic resonance spectroscopy of GdCl₃ crystals diluted with LaCl₃ has shown that the splitting of the ⁸S₇/₂ ground level is small and exhibits a notable temperature dependence. researchgate.net A theoretical framework has been developed to account for these experimental observations, indicating that both linear and quadratic perturbation mechanisms in the crystalline field potential are significant. researchgate.net

For the Gd³⁺ ion, which has an ⁸S state, the levels are split by the action of the crystalline electric field. researchgate.net The energy levels of the 4f⁷ configuration can be calculated and compared with experimental data from optical absorption spectra. researchgate.net In related systems, a one-electron crystal field model has been used to construct the energy matrix of the Hamiltonian, incorporating the ground multiplet and excited multiplets to analyze the electronic structure. researchgate.net The zero-field splitting (ZFS) parameters, which describe the magnitude of the electronic splitting in the absence of an external magnetic field, are key outputs of these models and can be determined with high precision using techniques like multifrequency electron paramagnetic resonance (EPR) spectroscopy. researchgate.netresearchgate.net

Table 2: Theoretical Modeling of Electronic Properties for Gd(III)

Phenomenon Theoretical Approach Key Parameters Application Reference
Ground Level Splitting Crystalline Field Theory Perturbation mechanisms (linear & quadratic) Explains temperature dependence in paramagnetic resonance spectra researchgate.net
Energy Level Calculation One-electron crystal field model Spin Hamiltonian, ZFS parameters (D, E) Comparison with optical absorption and EPR spectra researchgate.netresearchgate.net
Electronic Splitting Spin Hamiltonian analysis g-factor, D (axial ZFS), E (rhombic ZFS) Fitting of magnetic susceptibility and magnetization data researchgate.net

Prediction of Hydration and Solvation Phenomena in Aqueous and Non-Aqueous Solvents

The behavior of gadolinium(3+);trichloride in solution is governed by the interactions between the Gd³⁺ ion, the Cl⁻ counterions, and the solvent molecules. Computational simulations are crucial for predicting the structure and dynamics of the solvation shells.

In aqueous solutions, combined quantum chemical and classical molecular dynamics simulations have been performed to study solutions of GdCl₃ at various concentrations (from 0.05 M to 5 M). nih.gov These simulations show a clear dependence of the Gd³⁺ coordination number on the salt concentration. At low concentrations (0.05 M and 0.1 M), the coordination number is approximately 8.6, consisting almost exclusively of water molecules. nih.gov As the concentration increases, the coordination number decreases. nih.gov Concurrently, the chloride counterion, which is found only in the second solvation shell at low concentrations, progressively enters the first solvation shell as the concentration rises. nih.gov Ab initio quantum mechanical molecular dynamics studies further confirm the hydration properties and structure of the Gd(III) aqua ion. acs.org

In non-aqueous environments, such as molten alkali halides, the solvation structure is different. As discussed previously, DFT calculations on clusters predict that Gd(III) is 6-coordinated in molten KCl and 8-coordinated in molten LiCl. aip.org This contrasts with the 8-coordination typically observed in aqueous solutions, emphasizing the solvent's critical role in determining the local structure around the gadolinium ion. aip.org

Table 3: Predicted Hydration Numbers for Gd³⁺ in Aqueous Chloride Solutions

Concentration Simulation Method Predicted Coordination Number First Solvation Shell Composition Reference
0.05 M Classical MD ~8.6 Primarily H₂O; Cl⁻ in second shell nih.gov
0.1 M Classical MD ~8.6 Primarily H₂O; Cl⁻ in second shell nih.gov
> 0.1 M Classical MD Decreases with concentration Increasing presence of Cl⁻ nih.gov

Future Perspectives and Emerging Research Avenues in Gadolinium 3+ ;trichloride Science

Development of Novel and Sustainable Synthetic Routes for GdCl₃ and its Derivatives

The traditional synthesis of anhydrous gadolinium(3+);trichloride (B1173362) often involves high temperatures and corrosive reagents, such as the reaction of solid gadolinium metal with a stream of hydrogen chloride (HCl) gas at 600 °C. wikipedia.org Another common method is the "ammonium chloride route," which proceeds through the pyrolysis of an ammonium (B1175870) gadolinium chloride intermediate, (NH₄)₂[GdCl₅]. While effective, these methods present challenges related to energy consumption and the handling of hazardous materials.

Future research is increasingly focused on developing more sustainable and efficient synthetic pathways. These emerging routes aim to reduce the environmental impact and cost associated with GdCl₃ production. Key areas of investigation include:

Solid-State and Mechanochemical Synthesis: These methods avoid the use of bulk solvents, reducing waste and energy input. By applying mechanical force (e.g., ball milling) to solid precursors like gadolinium oxide (Gd₂O₃) and an appropriate chlorine source, it may be possible to induce the formation of GdCl₃ at or near room temperature.

Ionothermal and Hydrothermal Synthesis: Utilizing ionic liquids or water under elevated temperature and pressure can facilitate the dissolution of precursors and crystallization of GdCl₃ and its derivatives under milder conditions than traditional high-temperature routes.

Precursor Design: Research into novel, highly reactive gadolinium-containing precursors could enable lower-temperature conversion to GdCl₃. This includes the synthesis and decomposition of gadolinium coordination complexes designed for clean and efficient thermolysis.

A comparative look at traditional versus potential sustainable synthetic routes highlights the drive for innovation:

Synthetic Route Typical Conditions Advantages Challenges for Future Research
Traditional Gas-Phase Gd metal + HCl gas at 600 °C wikipedia.orgHigh purity anhydrous productHigh energy consumption, corrosive reagents
Ammonium Chloride Route Gd₂O₃ + NH₄Cl, followed by pyrolysis wikipedia.orgLess expensive, common method wikipedia.orgMulti-step process, high temperatures
Mechanochemical Solid precursors, ball millingSolvent-free, lower energy, room temperature potentialStoichiometric control, purity, scalability
Hydrothermal Aqueous solution, elevated T & PMilder conditions, control over hydrate (B1144303) formationRequires pressure vessels, product isolation

The development of these green synthetic methodologies is crucial for the large-scale and environmentally responsible production of gadolinium compounds required for a range of technological applications.

Exploration of New Catalytic Systems and Reaction Mechanisms

Gadolinium(3+);trichloride is recognized for its properties as a Lewis acid, capable of catalyzing a variety of organic reactions. Its large ionic radius and flexible coordination number allow it to activate substrates in unique ways compared to smaller, harder Lewis acids. Future research in this domain is poised to expand the catalytic utility of GdCl₃ and uncover novel reaction pathways.

Promising areas for exploration include:

Asymmetric Catalysis: The development of chiral ligand systems that can coordinate with GdCl₃ to create enantioselective catalysts is a major frontier. The goal is to leverage the unique electronic and steric properties of the Gd³⁺ ion to control the stereochemical outcome of reactions, producing high-value chiral molecules for pharmaceuticals and fine chemicals.

Polymerization Reactions: GdCl₃ and its derivatives have potential as initiators or catalysts for polymerization processes. Research will likely focus on controlling polymer chain length, tacticity, and the incorporation of different monomers to create novel polymeric materials with tailored properties.

Tandem and Cascade Reactions: Designing catalytic systems where GdCl₃ initiates a sequence of reactions in a single pot is a key area for improving synthetic efficiency. This involves understanding the reaction mechanism to ensure that the gadolinium catalyst is compatible with all intermediates and reagents in the cascade.

Heterogeneous Catalysis: Immobilizing GdCl₃ or its complexes onto solid supports (e.g., silica, polymers, or metal-organic frameworks) can facilitate catalyst recovery and reuse, a cornerstone of sustainable chemistry. Future work will involve designing robust supported catalysts that maintain high activity and selectivity over multiple reaction cycles.

Recent studies have already pointed towards the potential of GdCl₃ in influencing biological pathways, such as the suppression of hepatic gluconeogenesis, which opens up new avenues for investigating its catalytic or signaling role in complex biological systems. science.gov Understanding the molecular mechanisms behind such effects will be a significant research focus. science.gov

Advancement in Spectroscopic Characterization Techniques for Complex Gd(III) Systems

The Gd³⁺ ion, with its f⁷ electronic configuration, presents unique challenges and opportunities for spectroscopic analysis. wikipedia.org Because it has a half-filled f-shell, it lacks the typical f-f electronic transitions that are readily observable in other lanthanide ions, making standard optical absorption and emission spectroscopy less informative. However, its high number of unpaired electrons makes it highly paramagnetic, which is the basis for its use in MRI. wikipedia.org

Future research will focus on leveraging and advancing sophisticated spectroscopic techniques to probe the intricate coordination environments and dynamics of Gd(III) complexes:

Advanced Magnetic Resonance Techniques: While the paramagnetic nature of Gd³⁺ broadens NMR signals of nearby nuclei, this effect can be harnessed. Techniques like paramagnetic relaxation enhancement (PRE) and quantitative susceptibility mapping can provide detailed structural information about Gd(III) complexes and their interactions with other molecules. rsna.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for directly studying paramagnetic centers like Gd³⁺. Advanced EPR techniques, such as high-frequency and pulsed EPR, can provide precise information about the electronic structure and the local coordination geometry of the gadolinium ion in both solid and solution states.

Luminescence Spectroscopy of Ligand-Sensitized Complexes: Although Gd³⁺ itself is not luminescent in the conventional sense, it can be incorporated into complexes with chromophoric ligands. Through a process called antenna effect or sensitization, the ligand can absorb light and transfer the energy to the Gd³⁺ ion. While the Gd³⁺ emission is weak and in the UV, studying the ligand's own luminescence (fluorescence and phosphorescence) can provide indirect information about the complex's stability and coordination environment.

Vibrational and X-ray Absorption Spectroscopies: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can probe the vibrational modes of the ligands coordinated to the Gd³⁺ ion, offering insights into the bonding and structure of the complex. researchgate.net X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide element-specific information about the oxidation state, coordination number, and bond distances around the gadolinium atom.

These advanced techniques will be critical for characterizing the next generation of Gd(III) complexes, linking their structural and electronic properties to their function in catalysis, materials science, and biomedical applications.

Rational Design of Next-Generation Coordination Complexes with Tailored Chemical Properties

The function of a gadolinium compound is intrinsically linked to the ligands that surround the central Gd³⁺ ion. This compound serves as a fundamental starting material for the synthesis of a vast array of coordination complexes. wikipedia.orgchemimpex.com The rational design of these complexes is a cornerstone of future research, aiming to create molecules with precisely tailored properties for specific applications.

Key design strategies and research goals include:

Enhanced Stability and Selectivity: For applications like MRI contrast agents, the kinetic and thermodynamic stability of the complex is paramount to prevent the release of toxic free Gd³⁺ ions. bohrium.comnih.gov Future designs will focus on macrocyclic or other highly pre-organized ligands that form exceptionally stable and inert complexes. nih.gov An in vitro study demonstrated that macrocyclic chelates showed no detectable Gd³⁺ release over a 15-day period under physiological conditions, unlike some linear agents. nih.gov

Targeted Delivery: In medicine, attaching Gd(III) complexes to biomolecules (e.g., antibodies, peptides) can direct them to specific tissues or cells, such as tumors. chemimpex.comresearchgate.net This approach aims to increase the local concentration of the gadolinium complex at the site of interest, enhancing diagnostic imaging signals or therapeutic effects. nih.gov

Responsive and "Smart" Materials: A major goal is the creation of "smart" coordination complexes that change their properties in response to specific environmental stimuli (e.g., pH, temperature, presence of a particular analyte). For instance, a complex might become "activated" for catalysis or imaging only under the conditions found in diseased tissue.

Multifunctional Materials: Researchers are designing gadolinium complexes that combine multiple functionalities in a single molecule. This could include combining the magnetic properties of Gd³⁺ for imaging with the luminescent properties of another ion for optical detection, or incorporating a catalytically active site alongside the gadolinium center.

The synthesis of a gadolinium-based metal-organic framework (Gd-MOF) from GdCl₃ demonstrates the potential for creating porous materials with compatible interfaces for composite applications. frontiersin.org This highlights the move towards creating complex, functional materials starting from simple precursors like this compound.

Computational Chemistry for Predictive Material Design and Molecular Engineering

Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and design of new materials. In the context of this compound and its derivatives, computational methods offer powerful predictive capabilities that can guide and rationalize experimental work.

Future applications of computational chemistry in this field will include:

Predicting Complex Stability: Using quantum chemical methods like Density Functional Theory (DFT), researchers can calculate the thermodynamic stability of new Gd(III) complexes before they are synthesized. This allows for the in silico screening of large libraries of potential ligands to identify the most promising candidates for creating highly stable complexes.

Modeling Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanisms of GdCl₃-catalyzed reactions. By mapping the energy landscape of a reaction, researchers can understand how the catalyst activates substrates, identify rate-limiting steps, and predict how changes to the ligand structure will affect catalytic activity and selectivity.

Simulating Spectroscopic Properties: Advanced computational methods can predict the spectroscopic signatures (e.g., EPR, NMR parameters) of gadolinium complexes. This is invaluable for interpreting complex experimental spectra and for confirming the structure of newly synthesized compounds.

Designing Materials with Targeted Properties: Through molecular dynamics (MD) simulations and other modeling techniques, scientists can predict the bulk properties of materials containing gadolinium complexes, such as their magnetic behavior, mechanical strength, or interaction with biological membranes. This predictive power is essential for the rational design of next-generation materials for electronics, catalysis, and medicine.

By combining the predictive power of computational chemistry with advanced synthetic and characterization techniques, the field of gadolinium science is set to deliver innovative solutions to challenges in medicine, technology, and sustainable chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.